molecular formula C13H20N4O B2885747 2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile CAS No. 852217-71-1

2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B2885747
CAS No.: 852217-71-1
M. Wt: 248.33
InChI Key: MTCWTRJJZRAQOC-UHFFFAOYSA-N
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Description

2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile is an organic compound with the molecular formula C13H20N4O This compound is notable for its unique structure, which includes a pyrrole ring substituted with amino, dimethyl, and morpholin-4-ylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino and morpholin-4-ylethyl groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-amino-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article aims to compile and analyze diverse research findings regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12_{12}H16_{16}N4_{4}
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : this compound

This compound features a pyrrole ring substituted with a morpholine group and a carbonitrile functional group, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyrrole derivatives have shown their ability to inhibit the growth of various cancer cell lines through interactions with key signaling pathways.

Table 1: Antitumor Activity of Pyrrole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT116 (Colon)0.5EGFR Inhibition
Compound BMCF7 (Breast)0.8VEGFR Inhibition
2-amino...A549 (Lung)TBDTBD

Note: TBD = To Be Determined

Kinase Inhibition

The primary mechanism attributed to the biological activity of this class of compounds is the inhibition of tyrosine kinases, which play a crucial role in cancer progression. A study demonstrated that specific modifications in the side chains of pyrrole derivatives significantly affect their binding affinity to the ATP-binding sites of kinases such as EGFR and VEGFR2.

Case Study: Interaction with EGFR
In silico docking studies have indicated that this compound can form stable complexes with the ATP-binding domain of EGFR, suggesting it may act as an effective inhibitor in cancer therapy.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the morpholine moiety via nucleophilic substitution.
  • Addition of the carbonitrile group through appropriate functionalization techniques.

Properties

IUPAC Name

2-amino-4,5-dimethyl-1-(2-morpholin-4-ylethyl)pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-10-11(2)17(13(15)12(10)9-14)4-3-16-5-7-18-8-6-16/h3-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWTRJJZRAQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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